1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide serves as an intermediate in the synthesis of various novel compounds. For example, it has been used in the creation of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a crucial intermediate for synthesizing the pesticide chlorantraniliprole (Ju, 2014). Similarly, it is involved in the development of pyrazole derivatives with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological and Medicinal Applications
This compound plays a significant role in the synthesis of derivatives that exhibit biological activities, such as antimicrobial and anticancer properties. The synthesis of pyrazole derivatives and their evaluation against tuberculosis and cancer cells has been a significant area of research, highlighting the compound's potential in medicinal chemistry (Vavaiya et al., 2022).
Agrichemical Applications
In the agrichemical industry, derivatives of this compound have shown potential. For instance, some derivatives exhibit good nematocidal activity against plant parasites like Meloidogyne incognita, demonstrating its application in developing novel agrichemicals (Zhao et al., 2017).
Chemical Synthesis and Methodology
The compound is also instrumental in advancing chemical synthesis methodologies. For example, it has been used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, showcasing innovative techniques in chemical synthesis (Machado et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 21821 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting a broad range of potential molecular and cellular effects .
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-16-6-7(10(11)12)9(15-16)8-5-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAGUDRYIJXAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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